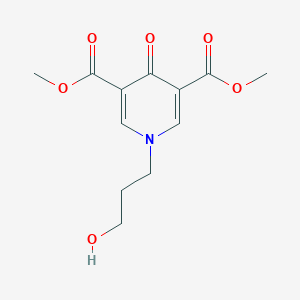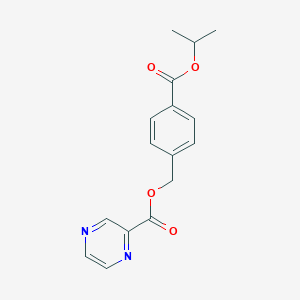
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine, also known as PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPP is known to interact with various receptors in the brain and has been shown to have significant effects on behavior and cognition.
Wirkmechanismus
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine acts as a selective antagonist of the dopamine D2 receptor and a sigma-1 receptor agonist. It also has affinity for the NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to inhibit the release of dopamine in the brain, which may contribute to its effects on behavior and cognition. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have significant effects on behavior and cognition. In animal studies, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to improve learning and memory, reduce anxiety, and have antidepressant-like effects. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in lab experiments is its selectivity for the dopamine D2 receptor and sigma-1 receptor, which allows for more precise manipulation of these systems. Additionally, 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine. One area of interest is the role of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the regulation of calcium signaling, particularly through its interaction with the sigma-1 receptor. Additionally, further research is needed to determine the potential therapeutic applications of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine in the treatment of neurological disorders, such as addiction and depression. Finally, the development of more selective and potent derivatives of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine may provide new tools for investigating the role of dopamine D2 and sigma-1 receptors in behavior and cognition.
Synthesemethoden
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a variety of methods, including the reduction of N-benzyl-4-(pyrrolidin-1-yl)piperidine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-benzylpiperidin-4-one with phenylmagnesium bromide followed by reduction with sodium borohydride. The purity and yield of 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. 1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine has been used to study the role of these receptors in behavior and cognition, including learning and memory, addiction, and depression.
Eigenschaften
Produktname |
1-(3-Phenylpropyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Molekularformel |
C18H28N2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-(3-phenylpropyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-7-17(8-3-1)9-6-12-19-15-10-18(11-16-19)20-13-4-5-14-20/h1-3,7-8,18H,4-6,9-16H2 |
InChI-Schlüssel |
ZYRFBJKAZWWPCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)






![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)